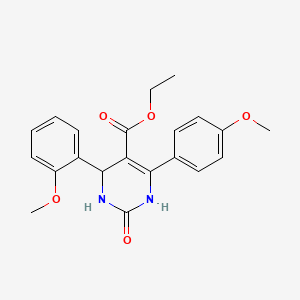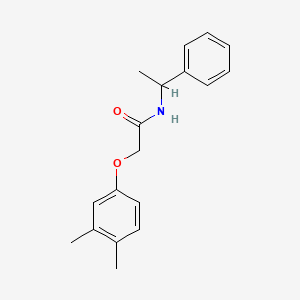![molecular formula C19H18ClNO2 B5026470 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline” is a quinoline derivative. Quinolines are aromatic compounds that have a double-ring structure, which includes a benzene ring fused with a pyridine ring . The compound also contains an ethoxy group and a chloro group attached to a phenyl ring, which is further connected to the quinoline structure through an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by the introduction of the ether and the chloro group. Quinoline can be synthesized using several methods, including the Skraup synthesis, the Friedländer synthesis, and the Pfitzinger reaction . The ether linkage could be introduced through a Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol. The chloro group can be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the ether linkage at the 8-position of the quinoline ring. The ether linkage connects the quinoline ring to a phenyl ring, which carries an ethyl group at the 4-position and a chloro group at the 3-position .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The aromatic rings (quinoline and phenyl ring) could undergo electrophilic aromatic substitution reactions. The ether linkage could potentially be cleaved under acidic conditions. The chloro group could be displaced by a nucleophile in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an aromatic compound, it would likely be relatively stable. The presence of the ether and chloro groups could influence its polarity, solubility, and reactivity .Future Directions
properties
IUPAC Name |
8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-2-14-13-16(8-9-17(14)20)22-11-12-23-18-7-3-5-15-6-4-10-21-19(15)18/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYINODDTDKCFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5026393.png)
![2-{[3-(4-biphenylyloxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5026400.png)


![ethyl 4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5026432.png)
![N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5026440.png)


![ethyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5026471.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5026478.png)


![benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)
![1-benzyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5026503.png)